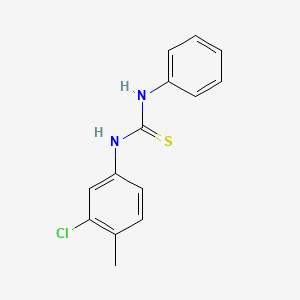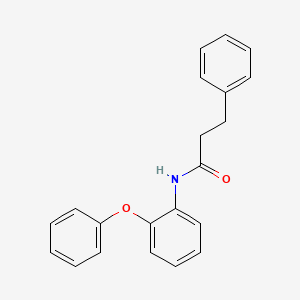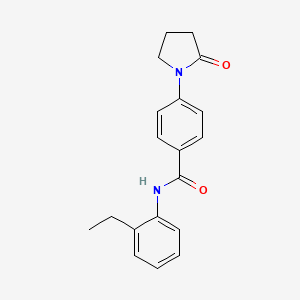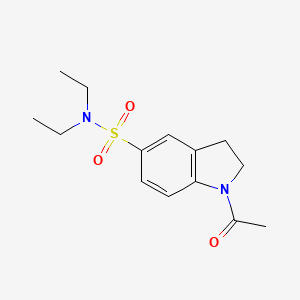![molecular formula C20H28N2O5S B5796101 N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is commonly referred to as CM-10 and is known for its use in scientific research. CM-10 is synthesized through a specific method and has been found to have a mechanism of action that is useful in various research applications.
Mecanismo De Acción
The mechanism of action of CM-10 involves the selective blocking of ion channels. Specifically, CM-10 blocks the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, acid, and capsaicin. CM-10 has been found to block TRPV1 by binding to a specific site on the channel.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CM-10 are related to its mechanism of action. By selectively blocking TRPV1, CM-10 can affect the function of cells and tissues that express this ion channel. For example, TRPV1 is expressed in sensory neurons and is involved in the perception of pain. By blocking TRPV1, CM-10 can reduce pain perception. CM-10 has also been found to have anti-inflammatory effects, which may be related to its ability to block TRPV1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CM-10 in lab experiments is its selectivity for TRPV1. This allows researchers to study the function of this ion channel without affecting other ion channels. However, one limitation of using CM-10 is its specificity for TRPV1. This means that it may not be useful in studies that do not involve this ion channel.
Direcciones Futuras
There are several future directions for the use of CM-10 in scientific research. One area of interest is the study of the role of TRPV1 in various diseases, such as chronic pain and inflammation. CM-10 may be useful in developing new treatments for these conditions. Another future direction is the development of new compounds that are similar to CM-10 but have improved selectivity and potency. These compounds may have even greater utility in scientific research. Finally, CM-10 may be useful in the study of other ion channels that are structurally similar to TRPV1. By understanding the function of these ion channels, researchers may be able to develop new treatments for a variety of diseases.
Métodos De Síntesis
The synthesis of CM-10 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxy-3-nitrobenzene, which is reduced to 4-methoxy-3-aminobenzene. The resulting compound is then reacted with 4-morpholinosulfonyl chloride to form 4-morpholinylsulfonyl-4-methoxy-3-aminobenzene. The final step involves the reaction of 4-morpholinylsulfonyl-4-methoxy-3-aminobenzene with 1-cyclohexene-1-carboxylic acid to form CM-10.
Aplicaciones Científicas De Investigación
CM-10 has been found to have various scientific research applications. One of the main uses of CM-10 is in the study of ion channels. Ion channels are membrane proteins that allow the passage of ions across cell membranes. CM-10 has been found to selectively block certain ion channels, making it useful in the study of their function.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5S/c1-26-18-8-7-17(20(23)21-10-9-16-5-3-2-4-6-16)15-19(18)28(24,25)22-11-13-27-14-12-22/h5,7-8,15H,2-4,6,9-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWKROGGTURQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CCCCC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)

![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)
![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)


